4-Acetoxy-2'-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-2’-trifluoromethylbenzophenone consists of a benzophenone core with an acetoxy group at the 4-position and a trifluoromethyl group at the 2’-position. The exact structure can be represented by the molecular formula C16H11F3O3.Physical And Chemical Properties Analysis
4-Acetoxy-2’-trifluoromethylbenzophenone has a molecular weight of 308.25 g/mol. Its density is 1.291g/cm3 and it has a boiling point of 410.8ºC at 760 mmHg . More specific physical and chemical properties such as melting point and solubility are not provided in the available resources.Scientific Research Applications
Materials Science and Polymer Research
One significant application of derivatives related to 4-Acetoxy-2'-trifluoromethylbenzophenone is in the development of reversible thermochromic polymeric thin films. Research by Troyano et al. (2018) showcases the synthesis of coordination polymers based on Copper(I)‐Thiophenolates, which exhibit reversible luminescent thermochromic behavior. These polymers, when processed with polyvinylidene difluoride (PVDF), form thermochromic thin films demonstrating potential in 2D imaging sensor films due to their robust mechanical properties and defect-free nature (Troyano et al., 2018).
Environmental Science
In environmental science, derivatives of 2-hydroxybenzophenone, which share a structural similarity with this compound, have been studied for their presence and behavior in environmental water samples. Negreira et al. (2009) developed a method combining solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in water. This research is crucial for understanding the environmental impact of these compounds, especially their persistence and removal efficiency in water treatment processes (Negreira et al., 2009).
Chemical Synthesis and Electrochemistry
In the field of chemical synthesis, Schreivogel et al. (2006) explored the synthesis and electrochemical properties of Tetrasubstituted Tetraphenylethenes, providing insights into the electrochemical behavior of compounds with acetoxy and trifluoromethyl groups. This research contributes to our understanding of the redox properties of such compounds, which is valuable for designing new materials with specific electronic or photonic properties (Schreivogel et al., 2006).
Safety and Hazards
The safety data sheet for 4-Acetoxy-2’-trifluoromethylbenzophenone indicates that it may cause severe skin burns and eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
[4-[2-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-12-8-6-11(7-9-12)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUYJLLCQZKTQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641689 |
Source
|
Record name | 4-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-32-8 |
Source
|
Record name | 4-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.